molecular formula C15H14N6OS B2997919 N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide CAS No. 2034474-74-1

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Cat. No. B2997919
M. Wt: 326.38
InChI Key: LVTSVYMXBPVERO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains a benzo[c][1,2,5]thiadiazole unit . Thiadiazoles are a sub-family of azole compounds, which are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiadiazole-based compounds have been synthesized for various applications. For instance, a thiadiazole-based covalent triazine framework nanosheet was constructed by introducing an electron-deficient monomer into a 2D framework .


Molecular Structure Analysis

The benzo[c][1,2,5]thiadiazole motif is a common component in electron donor-acceptor (D-A) systems, which have been extensively researched for use in photovoltaics or as fluorescent sensors .

Scientific Research Applications

Heterocyclic Compound Synthesis

This compound is a part of a broader category of chemicals that have been used in the synthesis of innovative heterocycles. For instance, compounds incorporating a thiadiazole moiety have been synthesized and examined as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing their potential in agricultural applications (Fadda et al., 2017).

Antimicrobial Activity

Derivatives of N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide have been explored for their antibacterial and antifungal activities. These compounds were synthesized and characterized, displaying significant activity against both gram-positive and gram-negative bacteria as well as various fungi (Patel & Patel, 2015).

Antitumor and Antibacterial Agents

Thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives, related to the compound , have been synthesized and evaluated for their in vitro activity against human tumor cell lines and antibacterial activity. These studies have shown that some derivatives possess higher activity than standard drugs, indicating their potential in cancer therapy and infection control (Hafez et al., 2017).

Cytotoxic Activity

Studies on thiadiazole derivatives, including N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes, have revealed significant cytotoxic activity against various human cancer cell lines. This suggests their utility in developing novel cancer treatments (Adhami et al., 2014).

Electrochemical Applications

N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide has been used as a selective sensing material in the development of a chromium ion-selective electrode. This application demonstrates the compound's potential in environmental monitoring and analytical chemistry (Hajiaghababaei et al., 2016).

Future Directions

The use of thiadiazole-based compounds in photovoltaics, as fluorescent sensors, and as potential visible-light organophotocatalysts has been extensively researched . Future research may continue to explore these and other applications.

properties

IUPAC Name

N-(2,1,3-benzothiadiazol-4-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6OS/c22-15(18-10-4-3-5-11-14(10)20-23-19-11)12-8-13(17-9-16-12)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTSVYMXBPVERO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

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